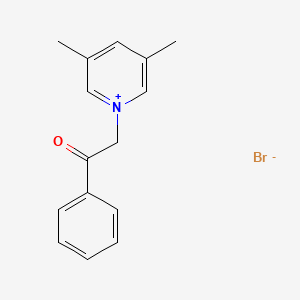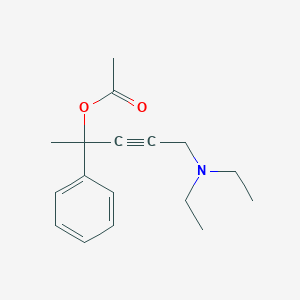
4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate, also known as DMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that belongs to the class of acetylenic compounds and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and DNA damage. This compound has also been found to induce the expression of certain genes that are involved in the regulation of cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate for lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of this compound in lab experiments. For example, it can be toxic to normal cells at high concentrations, and it may not be effective against all types of cancer.
Orientations Futures
There are a number of future directions for research on 4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate. One area of interest is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production. Another area of interest is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases besides cancer.
Méthodes De Synthèse
4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate can be synthesized using a number of different methods, including the reaction of 4-(diethylamino)phenylacetylene with methyl acrylate in the presence of a palladium catalyst. This reaction results in the formation of this compound as the major product. Other methods for synthesizing this compound include the reaction of 4-(diethylamino)phenylacetylene with acetic anhydride in the presence of a strong acid catalyst and the reaction of 4-(diethylamino)phenylacetylene with acetyl chloride.
Applications De Recherche Scientifique
4-(diethylamino)-1-methyl-1-phenyl-2-butyn-1-yl acetate has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been found to be effective against a number of different types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
[5-(diethylamino)-2-phenylpent-3-yn-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-5-18(6-2)14-10-13-17(4,20-15(3)19)16-11-8-7-9-12-16/h7-9,11-12H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFRXWGHKFAWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(C1=CC=CC=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(2,6-dimethyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B4939889.png)
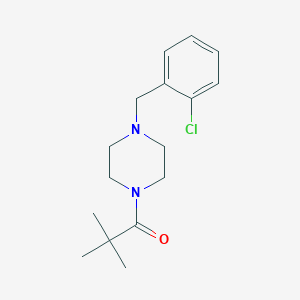

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)
![ethyl 5-acetyl-4-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4939914.png)
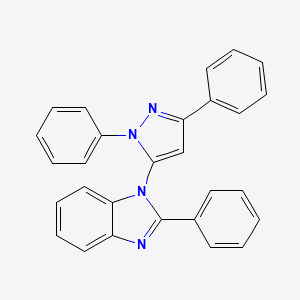
![ethyl 3-[4-bromo-5-(4-morpholinyl)-2-furyl]-2-cyanoacrylate](/img/structure/B4939938.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4939950.png)
![4,4'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4939951.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one](/img/structure/B4939954.png)
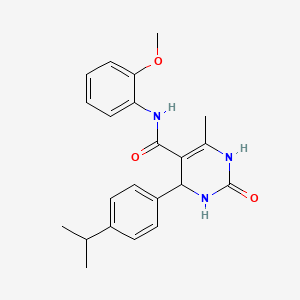
![N-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B4939961.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(4-methylbenzyl)benzamide](/img/structure/B4939966.png)
